
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties It is characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents, bases, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its fluorinated structure which imparts desirable properties like hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets through its fluorinated groups. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include electron transfer processes and the formation of stable intermediates during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the fluoro and trifluoromethoxy groups, making it less reactive in certain contexts.
1,3,5-Tris(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, altering its chemical properties and reactivity.
4-(Trifluoromethyl)benzyl bromide: Features a bromomethyl group instead of the fluoro and trifluoromethoxy groups, leading to different reactivity patterns.
Uniqueness
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is unique due to its combination of trifluoromethyl, fluoro, and trifluoromethoxy groups, which impart distinct chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C9H2F10O |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
2-fluoro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
Clé InChI |
LPOILHXRVRSCCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


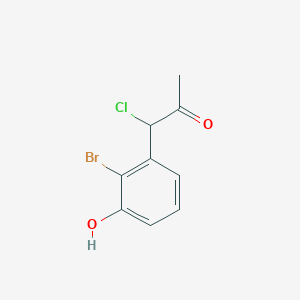
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
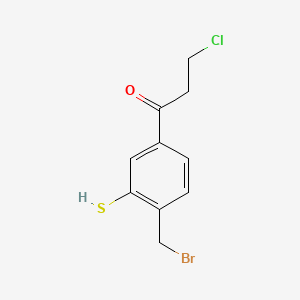
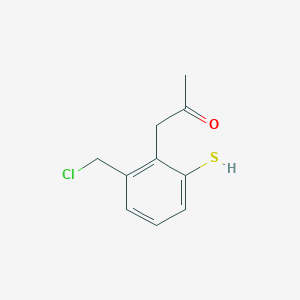
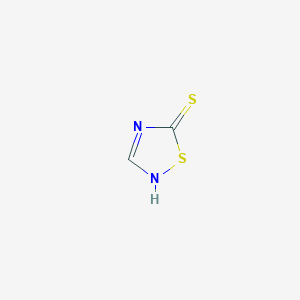
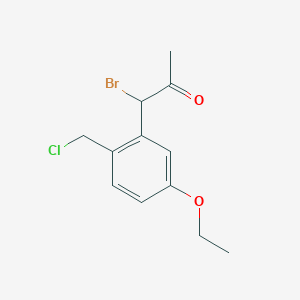
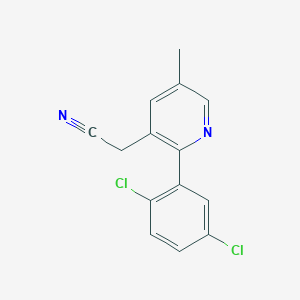
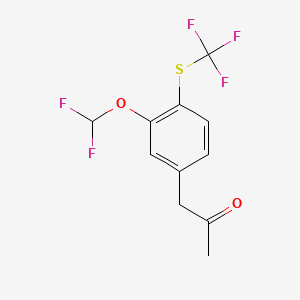
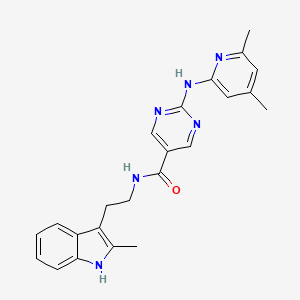

![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)

